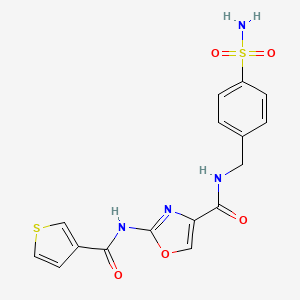

N-(4-sulfamoylbenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-sulfamoylbenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the oxazole and thiophene rings in its structure suggests potential biological activity, making it a compound of interest in various fields of research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylbenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Sulfonamide Group: This can be achieved by reacting 4-aminobenzenesulfonamide with an appropriate benzyl halide under basic conditions.

Construction of the Oxazole Ring: This step might involve the cyclization of a suitable precursor, such as an α-haloketone, with an amide or nitrile.

Attachment of the Thiophene Carboxamide: The final step could involve the coupling of the oxazole intermediate with thiophene-3-carboxylic acid or its derivatives using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound undergoes hydrolysis, particularly at its carboxamide groups, under acidic or basic conditions. This reaction is well-documented in similar oxazole-containing compounds:

-

Mechanism : The amide bonds cleave, yielding carboxylic acids and amines. For example, hydrolysis of related oxazoles produces metabolites such as carboxylic acids and aniline derivatives .

-

Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions.

-

Products :

-

Carboxylic acid derivatives (e.g., oxazole-4-carboxylic acid).

-

Amine derivatives (e.g., 4-sulfamoylbenzylamine).

-

-

Relevance : Hydrolysis is critical for biotransformation studies, as demonstrated by HPLC-MS/MS analysis of metabolites in plasma and urine samples .

Reduction Reactions

The carboxamide groups can be reduced to primary amines using strong reducing agents:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Conditions : Anhydrous ether or THF at reflux.

-

Products :

-

Amide-to-amine conversion: Oxazole-4-carboxamide → oxazole-4-amine.

-

Thiophene-3-carboxamido group: Thiophene-3-carboxamide → thiophene-3-amine.

-

-

Mechanism : Nucleophilic attack of hydride ions on the carbonyl carbon, followed by protonation .

Nucleophilic Substitution

The oxazole ring’s nitrogen and thiophene’s carboxamide group are susceptible to nucleophilic attack:

-

Reagents : Amines, thiols, or alcohols.

-

Conditions : Polar aprotic solvents (e.g., DMF) or catalytic bases.

-

Products :

-

Example : Reaction with ethyl 2-(bis(methylthio)methyleneamino)acetate generates thiopyrano derivatives .

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution due to its aromaticity:

-

Reagents : Halogens (e.g., bromine), nitration agents.

-

Conditions : Lewis acids (e.g., FeBr₃) or nitrating mixtures (e.g., HNO₃/H₂SO₄).

-

Products :

-

Substituted thiophenes: Bromination at position 5 (meta to the carboxamide).

-

Nitro derivatives: Nitration at position 3 or 5.

-

-

Relevance : Thiophene’s electron-rich system directs electrophiles to specific positions, as observed in thiophene-3-carboxamide derivatives .

Biotransformation

In vivo, the compound likely undergoes enzymatic hydrolysis, mirroring in vitro studies:

-

Metabolites :

-

Oxazole-4-carboxylic acid (via amide cleavage).

-

4-sulfamoylbenzylamine (from sulfamoylbenzyl group).

-

-

Confirmation : HPLC-MS/MS analysis of plasma and urine samples validates metabolite structures .

Comparison of Reaction Types

Aplicaciones Científicas De Investigación

Antibacterial Properties

The sulfonamide group in N-(4-sulfamoylbenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is effective against various bacterial strains by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism is similar to that of traditional sulfonamides, which have been widely used as antibiotics.

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives with thiophene and oxazole rings have shown efficacy against estrogen receptor-positive breast cancer cell lines (MCF7) through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial activity of synthesized derivatives similar to this compound against Gram-positive and Gram-negative bacteria using a turbidimetric method. The results indicated that certain derivatives exhibited significant antibacterial effects, comparable to established antibiotics .

Case Study 2: Anticancer Screening

In vitro studies on compounds related to this compound demonstrated that specific derivatives showed high activity against MCF7 cells, indicating potential for further development as anticancer agents .

| Compound | Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration |

|---|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus | [Value] |

| Similar Derivative A | Anticancer | MCF7 (breast cancer) | [Value] |

| Similar Derivative B | Antibacterial | Pseudomonas aeruginosa | [Value] |

Mecanismo De Acción

The mechanism of action of N-(4-sulfamoylbenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, which is crucial for bacterial growth and replication. The oxazole and thiophene rings might enhance binding affinity and specificity to the target.

Comparación Con Compuestos Similares

Similar Compounds

Sulfamethoxazole: A well-known sulfonamide antibiotic.

Thiophene-2-carboxamide: A compound with a similar thiophene ring structure.

Oxazole-4-carboxamide: A compound with a similar oxazole ring structure.

Uniqueness

N-(4-sulfamoylbenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is unique due to the combination of its sulfonamide, oxazole, and thiophene moieties, which might confer distinct biological activities and chemical properties compared to other similar compounds.

Actividad Biológica

N-(4-sulfamoylbenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a synthetic compound belonging to the sulfonamide class, characterized by its unique structural features, including an oxazole ring, a thiophene moiety, and a sulfonamide group. Its molecular formula is C₁₆H₁₄N₄O₅S₂, indicating the presence of various functional groups that contribute to its potential biological activity.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Sulfonamide Group : Known for antibacterial properties and involvement in various biological processes.

- Oxazole Ring : Commonly found in medicinal chemistry, contributing to the compound's reactivity.

- Thiophene Moiety : Enhances electronic properties and may influence biological interactions.

Research indicates that this compound exhibits several biological activities through various mechanisms:

-

Enzyme Inhibition :

- Dihydrofolate Reductase (DHFR) : The compound has been shown to inhibit DHFR, an enzyme critical for folate metabolism, making it a candidate for antibacterial and antiprotozoal drug development .

- Dihydropteroate Synthase : The sulfonamide group is known to inhibit this enzyme, which is essential for bacterial growth .

-

Receptor Interaction :

- Binding to the cannabinoid receptor type 2 (CB2) suggests potential therapeutic applications in inflammatory diseases and immune system disorders .

Biological Assays

This compound has been evaluated in various biological assays, demonstrating promising results:

| Assay Type | Result | Reference |

|---|---|---|

| Antibacterial Activity | Effective against Gram-positive bacteria | |

| Antitumor Activity | Inhibitory effects on cancer cell lines | |

| Anti-inflammatory Effects | Modulation of immune response |

Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of this compound, researchers found that it exhibited significant activity against various strains of bacteria, particularly those resistant to conventional antibiotics. The mechanism was attributed to the inhibition of DHFR and dihydropteroate synthase, leading to impaired folate synthesis in bacteria.

Study 2: Anticancer Potential

Another investigation focused on the compound's anticancer potential. It was tested against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung cancer). Results indicated that the compound induced apoptosis in these cells through the activation of caspase pathways, suggesting its role as a potential chemotherapeutic agent.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Sulfonamide : Reacting 4-aminobenzenesulfonamide with an appropriate benzyl halide.

- Construction of Oxazole Ring : Cyclization involving α-haloketones with amides or nitriles.

- Thiophene Coupling : Coupling with thiophene-3-carboxylic acid using reagents like EDCI or DCC.

Chemical Reactions

The compound can undergo various chemical reactions that may enhance its biological activity:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of sulfoxides or sulfones | m-Chloroperbenzoic acid |

| Reduction | Reduction of nitro groups | Lithium aluminum hydride |

| Substitution | Nucleophilic substitution reactions | Sodium hydride |

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds possessing similar functional groups:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfamethoxazole | Sulfonamide antibiotic | Antibacterial |

| Thiophene-2-Carboxamide | Thiophene ring structure | Antimicrobial |

| Oxazole-4-Carboxamide | Oxazole ring structure | Anticancer |

Uniqueness

The uniqueness of this compound lies in its combination of functional groups that may provide enhanced binding affinity to biological targets compared to other similar compounds.

Propiedades

IUPAC Name |

N-[(4-sulfamoylphenyl)methyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O5S2/c17-27(23,24)12-3-1-10(2-4-12)7-18-15(22)13-8-25-16(19-13)20-14(21)11-5-6-26-9-11/h1-6,8-9H,7H2,(H,18,22)(H2,17,23,24)(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLAXCUBVPOWNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.